1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminoethyl group and two dimethyl groups. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine typically involves the reaction of piperidine with appropriate reagents to introduce the aminoethyl and dimethyl groups. One common method is the reductive amination of piperidine with 2-aminoethylamine and formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions usually involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The starting materials, such as piperidine and 2-aminoethylamine, are reacted in the presence of catalysts and solvents to optimize yield and purity. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The amino and dimethyl groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of bases or catalysts to facilitate the substitution process.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary or tertiary amines.
Substitution: Substituted derivatives with various functional groups replacing the amino or dimethyl groups.
Scientific Research Applications
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in chemical reactions within biological systems, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the aminoethyl and dimethyl substitutions.
2-aminoethylpiperazine: A related compound with a similar structure but different functional groups.
N,N-dimethylpiperidine: A derivative with only the dimethyl substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11(2)9-4-3-6-12(8-9)7-5-10/h9H,3-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJQRDFTSFUPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.